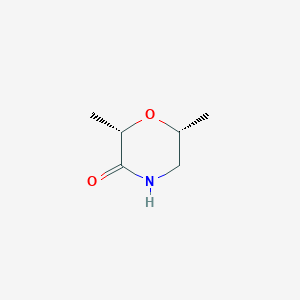

(2S,6R)-2,6-dimethylmorpholin-3-one

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S,6R)-2,6-dimethylmorpholin-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c1-4-3-7-6(8)5(2)9-4/h4-5H,3H2,1-2H3,(H,7,8)/t4-,5+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJOJYCRMCKNQNN-UHNVWZDZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNC(=O)C(O1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CNC(=O)[C@@H](O1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117465-54-0 | |

| Record name | (2S,6R)-2,6-dimethylmorpholin-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2s,6r 2,6 Dimethylmorpholin 3 One

Retrosynthetic Strategies Towards the (2S,6R)-2,6-Dimethylmorpholin-3-one Core

Retrosynthetic analysis of this compound reveals several logical bond disconnections to simplify the target molecule into more readily available starting materials. The primary disconnection strategies focus on the amide and ether linkages within the morpholinone ring.

A key disconnection is the amide bond (C-N bond), leading back to a chiral amino alcohol precursor. This approach simplifies the synthesis to the formation of a key intermediate containing the requisite stereocenters, followed by cyclization. Another viable retrosynthetic approach involves the disconnection of the C-O bond, which would necessitate the formation of this bond in the final ring-closing step, often via an intramolecular Williamson ether synthesis or similar reaction.

Classical Cyclization Approaches to Morpholinones

The construction of the morpholinone ring is a critical step in the synthesis of this compound. Classical methods for the formation of this heterocyclic system are well-established.

Lactam Formation via Amidation/Esterification Strategies

The formation of the lactam (cyclic amide) is a common and effective method for creating the morpholinone core. youtube.comresearchgate.netorganic-chemistry.org This typically involves an intramolecular cyclization of a linear precursor that contains both an amine and a carboxylic acid or ester functionality. The reaction is often promoted by dehydrating agents or by activating the carboxylic acid group to facilitate nucleophilic attack by the amine. For instance, the cyclization of a substituted amino acid derivative can be a direct route to the morpholinone ring. researchgate.net

Ring-Closing Reactions for Morpholine (B109124) Ring Assembly

A variety of ring-closing reactions have been employed to assemble the morpholine ring. nih.govnih.gov These methods often involve the formation of either the C-N or C-O bond in the final cyclization step. One common strategy is the reaction of a vicinal amino alcohol with a suitable two-carbon electrophile, leading to the formation of the six-membered ring. researchgate.net Another approach involves the intramolecular cyclization of a haloalkoxy amine, where a base promotes the displacement of a halide to form the C-N bond and close the ring. nih.gov The use of epoxides as starting materials, followed by ring-opening with an appropriate amine and subsequent cyclization, also represents a versatile strategy for constructing the morpholine framework. researchgate.net

Enantioselective and Diastereoselective Synthesis of this compound

Achieving the specific (2S,6R) stereochemistry of 2,6-dimethylmorpholin-3-one (B1368264) requires precise control over the formation of the two stereocenters. Enantioselective and diastereoselective synthetic methods are therefore paramount.

Chiral Auxiliary-Mediated Methodologies

Chiral auxiliaries are powerful tools for inducing stereoselectivity in a reaction. wikipedia.org In the synthesis of this compound, a chiral auxiliary can be temporarily attached to a precursor molecule to direct the stereochemical outcome of a key bond-forming reaction. After the desired stereochemistry is established, the auxiliary is removed.

One notable example is the use of pseudoephedrine as a chiral auxiliary. wikipedia.orgresearchgate.net When attached to a suitable substrate, the steric bulk and inherent chirality of the pseudoephedrine molecule can guide the approach of reagents, leading to a high degree of diastereoselectivity in reactions such as alkylations or Michael additions. Other chiral auxiliaries, such as those derived from camphor (B46023) or oxazolidinones, have also been successfully employed in asymmetric synthesis. wikipedia.org

| Chiral Auxiliary | Type of Reaction | Diastereomeric Ratio (d.r.) | Reference |

| Pseudoephedrine | Alkylation | >95:5 | wikipedia.org |

| Camphorsultam | Michael Addition | High | wikipedia.org |

| Evans Oxazolidinone | Aldol (B89426) Reaction | >99:1 | wikipedia.org |

Asymmetric Catalysis in Morpholinone Ring Formation

Asymmetric catalysis has emerged as a highly efficient and atom-economical approach for the synthesis of chiral molecules. frontiersin.orgnih.gov This strategy utilizes a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. In the context of morpholinone synthesis, asymmetric catalysis can be applied to various key transformations.

For instance, asymmetric hydrogenation of an unsaturated morpholinone precursor using a chiral rhodium-bisphosphine catalyst can provide access to 2-substituted chiral morpholines with excellent enantioselectivities (up to 99% ee). rsc.org Another powerful method involves the tandem hydroamination and asymmetric transfer hydrogenation of aminoalkyne substrates. nih.govacs.orgorganic-chemistry.org This one-pot reaction, often catalyzed by a combination of titanium and ruthenium catalysts, can produce chiral 3-substituted morpholines in good yields and high enantiomeric excess. nih.govacs.org The choice of catalyst and reaction conditions is crucial for achieving the desired (2S,6R) stereochemistry.

| Catalytic System | Reaction Type | Enantiomeric Excess (ee) | Reference |

| Rhodium-Bisphosphine | Asymmetric Hydrogenation | up to 99% | rsc.org |

| Ti/Ru Catalysts | Tandem Hydroamination/Transfer Hydrogenation | >95% | nih.govacs.org |

| Chiral Phosphoric Acid | [4+2] Heteroannulation | High | researchgate.net |

| Iron(III) Catalysis | Diastereoselective Cyclization | Good | organic-chemistry.org |

Organocatalytic Approaches, e.g., Chiral Phosphoric Acid Catalysis

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering an alternative to metal-based catalysts. uni-giessen.de Chiral Brønsted acids, particularly chiral phosphoric acids (CPAs), have proven to be highly effective in a wide range of enantioselective transformations. scispace.comrsc.orgnih.gov These catalysts operate through hydrogen bonding and proton transfer, creating a chiral environment that can effectively control the stereochemical outcome of a reaction. scispace.com

In the context of synthesizing morpholinone structures, CPAs can be employed to catalyze key bond-forming reactions in a highly enantioselective manner. nih.gov For instance, the catalytic enantioselective phosphinylation of imines with diarylphosphine oxides, catalyzed by CPAs, provides a route to chiral α-amino diarylphosphine oxides, which are valuable intermediates. nih.govresearchgate.net While a direct CPA-catalyzed synthesis of this compound is not extensively detailed in the provided results, the principles of CPA catalysis are applicable. The synthesis could potentially involve an asymmetric cyclization or a key stereoselective addition step catalyzed by a CPA. The catalyst's binaphthyl backbone and the acidic phosphate (B84403) group would be instrumental in differentiating between the prochiral faces of a substrate, leading to the desired (2S,6R) stereochemistry.

The general advantages of organocatalysis include operational simplicity, mild reaction conditions, and reduced environmental impact compared to many metal-catalyzed processes. uni-giessen.de The development of novel and more efficient CPA catalysts continues to be an active area of research, promising new and improved synthetic routes to chiral molecules like this compound. rsc.org

Transition Metal-Catalyzed Stereoselective Routes

Transition metal catalysis offers a diverse and powerful set of tools for the stereoselective synthesis of complex molecules. dtic.mil These methods often exhibit high efficiency and selectivity, making them attractive for industrial applications. For the synthesis of chiral morpholine derivatives, several transition metal-catalyzed approaches can be envisioned.

One potential strategy involves the use of transition metal catalysts, such as those based on rhodium or platinum, to catalyze dehydrocoupling reactions. dtic.mil For example, the synthesis of (-)-(2R,6R)-2,6-dimethylmorpholine has been achieved through a series of transformations starting from (R)-ethyl lactate, which could then be oxidized to the corresponding morpholin-3-one (B89469). researchgate.net While not a direct catalytic cyclization to the lactam, this highlights the use of chiral starting materials in conjunction with established chemical transformations.

Another approach could involve a catalytic asymmetric hydrogenation or transfer hydrogenation of a prochiral enamine or imine precursor. Transition metal complexes with chiral ligands are well-suited for such transformations, delivering high enantioselectivities. The isomerization of trans-2,6-dimethylmorpholine to the cis-isomer in the presence of a palladium catalyst demonstrates the utility of transition metals in controlling the stereochemistry of the morpholine ring. google.com This principle could be adapted to an enantioselective process.

Furthermore, reactions like the aza-Diels-Alder reaction, which can be catalyzed by transition metals, could potentially be employed to construct the morpholine ring with the desired stereochemistry. beilstein-journals.org The choice of metal and ligand is critical in achieving the desired stereocontrol.

Stereoselective Alkylation and Functionalization

A common and effective strategy for the synthesis of substituted morpholin-3-ones involves the stereoselective alkylation of a pre-existing morpholin-3-one scaffold. acs.orgacs.org This approach relies on the facial selectivity induced by a substituent already present on the ring, typically at the 5-position. acs.org

The general method involves the preparation of an N-protected 5-substituted morpholin-3-one from the corresponding amino alcohol. acs.org Deprotonation of this substrate with a strong base, such as lithium diisopropylamide (LDA), generates an enolate. The subsequent alkylation with an electrophile proceeds with a preference for the electrophile to approach from the face opposite to the existing side chain. acs.org For instance, using an (S)-amino alcohol as the starting material leads to the formation of an (S,R)-diastereomer upon alkylation. acs.org

This methodology has been successfully applied to the synthesis of various dipeptide isosteres with good to excellent diastereoselectivity. acs.org The stereochemical outcome is rationalized by a model where the 5-substituent occupies a pseudoaxial conformation, thus sterically shielding one face of the enolate. acs.org It is also possible to access the epimeric product through an aldol reaction followed by dehydration and reduction, or through a kinetic protonation of the alkylation product enolate. acs.org This versatility allows for the synthesis of a range of stereoisomers.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to pharmaceutical synthesis is of growing importance to minimize environmental impact and improve sustainability. When considering the synthesis of this compound, several aspects of green chemistry can be addressed.

One key principle is the use of safer and more environmentally benign solvents. Traditional syntheses often employ volatile organic compounds (VOCs) that are hazardous. mdpi.com Replacing these with greener alternatives like 2-methyltetrahydrofuran (B130290) (2-MeTHF) or cyclopentyl methyl ether (CPME) can significantly reduce the environmental factor (E-factor) of a process. mdpi.com

Atom economy is another crucial metric. Syntheses should be designed to maximize the incorporation of all materials used in the process into the final product. Routes that involve protection and deprotection steps or the use of stoichiometric reagents often have lower atom economy. Catalytic methods, both organocatalytic and transition metal-catalyzed, are inherently more atom-economical as the catalyst is used in small amounts and can be recycled. uni-giessen.de

The choice of starting materials also plays a role. Utilizing renewable feedstocks or commercially available, non-hazardous building blocks is preferred. beilstein-journals.org For example, some synthetic routes to related heterocyclic compounds start from readily available materials. beilstein-journals.org

Furthermore, energy efficiency should be considered. Reactions that can be performed at ambient temperature and pressure are more energy-efficient than those requiring high temperatures and pressures. google.com The development of highly active catalysts that can operate under mild conditions is a key goal in green chemistry.

Comparison of Synthetic Route Efficiency, Yields, and Stereocontrol

Stereoselective alkylation of N-protected 5-substituted morpholin-3-ones provides a reliable method for introducing a second substituent with good to excellent diastereoselectivity (often with ratios greater than 8:1). acs.org The yields for these alkylation steps are typically high, often exceeding 80%. acs.org The stereocontrol is dictated by the existing stereocenter at the 5-position. acs.orgacs.org

Cyclization of diisopropanolamine (B56660) in the presence of sulfuric acid is a high-yielding process for producing 2,6-dimethylmorpholine (B58159), with total yields reaching 90-98%. google.comgoogle.com This method, however, primarily yields a mixture of cis and trans isomers, with the cis isomer being the major product (typically 75-88%). google.comgoogle.com To obtain a specific enantiomer like (2S,6R), a resolution step or the use of an enantiomerically pure starting material would be necessary. The high temperatures involved (150-190 °C) can also be a drawback from an energy perspective. google.com

Organocatalytic and transition metal-catalyzed routes hold the promise of high stereocontrol, often achieving excellent enantioselectivities (e.g., up to 98% ee in some CPA-catalyzed reactions). nih.gov The yields in these catalytic reactions can be very high, but are highly dependent on the specific catalyst system and reaction conditions. A significant advantage of these methods is the ability to directly generate the desired enantiomer without the need for resolution.

The following table provides a conceptual comparison of these approaches:

| Synthetic Approach | Typical Yield | Stereocontrol | Key Advantages | Key Disadvantages |

| Stereoselective Alkylation | Good to Excellent acs.org | Good to Excellent Diastereoselectivity acs.orgacs.org | Reliable stereocontrol based on existing stereocenter acs.org | Requires pre-functionalized substrate; may involve protection/deprotection steps acs.org |

| Cyclization of Diisopropanolamine | Excellent google.comgoogle.com | Moderate (produces cis/trans mixture) google.comgoogle.com | High overall yield; uses simple starting materials google.com | Requires separation of isomers; high reaction temperatures google.com |

| Organocatalytic Routes | Variable, can be high beilstein-journals.org | Potentially Excellent Enantioselectivity nih.gov | Direct asymmetric synthesis; mild conditions uni-giessen.de | Catalyst development can be complex; may require specific substrates |

| Transition Metal-Catalyzed Routes | Variable, can be high | Potentially Excellent Enantioselectivity | High catalyst turnover; broad substrate scope | Potential for metal contamination in the product; cost of catalysts |

Ultimately, the choice of synthetic route will depend on the specific requirements of the synthesis, including the desired scale, purity, and economic feasibility.

Advanced Stereochemical Investigations of 2s,6r 2,6 Dimethylmorpholin 3 One

Absolute and Relative Stereochemistry Determination at C2 and C6

The definitive assignment of both the relative and absolute stereochemistry of (2S,6R)-2,6-dimethylmorpholin-3-one relies on a combination of spectroscopic and crystallographic techniques. The relationship between the two methyl groups on the morpholinone ring defines the relative stereochemistry (cis or trans), while the specific spatial orientation at each chiral center (R or S) defines the absolute stereochemistry.

The (2S,6R) designation indicates a cis relative stereochemistry, where the two methyl groups are situated on the same side of the morpholinone ring. This can be confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy, particularly through Nuclear Overhauser Effect (NOE) experiments. For cis isomers in a preferred chair conformation, irradiation of one methyl group's protons would show an NOE enhancement for the other, indicating their spatial proximity. In contrast, a trans isomer would not exhibit this correlation. Detailed analysis of 1H and 13C NMR chemical shifts and coupling constants further elucidates the molecule's connectivity and relative configuration. researchgate.netmdpi.com

The unequivocal determination of absolute stereochemistry is most reliably achieved through single-crystal X-ray crystallography. mdpi.com This technique provides a detailed three-dimensional map of the electron density within a crystal, allowing for the precise determination of atomic positions and, consequently, the absolute configuration of chiral centers.

In the absence of a suitable crystal, chiroptical methods such as Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are powerful tools. researchgate.net These techniques measure the differential absorption of left and right circularly polarized light. By comparing the experimentally obtained spectra with spectra predicted from quantum chemical calculations for the (2S,6R) and (2R,6S) enantiomers, the correct absolute configuration can be assigned. researchgate.netnih.gov

Table 1: Methods for Stereochemical Determination

| Technique | Information Provided | Principle |

| NMR Spectroscopy (NOESY) | Relative stereochemistry (cis vs. trans) | Measures through-space interactions between protons; proximity of cis methyl groups results in a cross-peak. |

| X-ray Crystallography | Absolute and relative stereochemistry | Diffraction of X-rays by a single crystal provides a precise 3D structure of the molecule. mdpi.com |

| Vibrational Circular Dichroism (VCD) | Absolute stereochemistry | Measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. researchgate.net |

| Electronic Circular Dichroism (ECD) | Absolute stereochemistry | Measures the differential absorption of left and right circularly polarized UV-Vis light corresponding to electronic transitions. researchgate.net |

Conformational Analysis of the Morpholinone Ring System

The six-membered morpholinone ring of this compound is not planar and adopts various conformations to minimize steric and torsional strain. Similar to cyclohexane (B81311), the most stable conformation is typically a chair form. nih.gov However, the presence of the heteroatoms (O and N) and the sp2-hybridized carbonyl carbon at C3 introduces distortions compared to a simple cyclohexane ring.

In a chair conformation, substituents can occupy either axial or equatorial positions. For the cis-2,6-dimethyl isomer, the two methyl groups must be on the same side of the ring. This can be achieved in a chair conformation where one methyl group is in an axial position and the other is in an equatorial position. However, studies on the related cis-2,6-dimethylmorpholine (B33440) suggest a preference for a conformation where both methyl groups occupy equatorial positions to minimize unfavorable 1,3-diaxial interactions. cdnsciencepub.com The morpholinone ring can undergo ring inversion, converting one chair form into another, which would interchange the axial and equatorial positions.

In addition to chair forms, the ring can adopt higher-energy twist-boat conformations. Computational methods, such as molecular dynamics (MD) simulations, are often employed to explore the potential energy surface of the molecule and determine the relative stabilities of different conformers. nih.gov These studies can quantify the energy differences between various chair and boat conformations, confirming the predominant species in solution.

Table 2: Hypothetical Relative Energies of this compound Conformers

| Conformation | C2-Methyl Position | C6-Methyl Position | Predicted Relative Energy (kcal/mol) |

| Chair 1 | Equatorial | Axial | >1.5 |

| Chair 2 | Axial | Equatorial | >1.5 |

| Di-equatorial Chair* | Equatorial | Equatorial | 0 (most stable) |

| Twist-Boat | - | - | >5.0 |

*Note: A true di-equatorial arrangement for a cis-1,4-disubstituted ring is not possible in a standard chair. This refers to a likely distorted chair or alternative conformation that maximizes the equatorial character of both groups, as suggested for the parent morpholine (B109124). cdnsciencepub.com

Factors Influencing Diastereomeric and Enantiomeric Purity

The synthesis of this compound with high stereochemical purity presents a significant challenge. Achieving high diastereomeric excess (d.e.) and enantiomeric excess (e.e.) requires careful control over the synthetic strategy. The purity is influenced by the choice of starting materials, reaction conditions, and the stereoselectivity of key bond-forming steps.

One common synthetic route to the parent 2,6-dimethylmorpholine (B58159) involves the cyclization of diisopropanolamine (B56660). wikipedia.org A similar strategy for the morpholinone would likely involve a chiral precursor or a chiral catalyst to induce stereoselectivity.

Key factors that influence stereochemical purity include:

Substrate Control: The use of an enantiomerically pure starting material that already contains one or more of the required stereocenters can direct the formation of subsequent stereocenters.

Reagent Control: Employing chiral reagents or catalysts can create a chiral environment that favors the formation of one stereoisomer over others. For instance, asymmetric synthesis methodologies can be used to set the stereocenters with high fidelity. nih.gov

Reaction Conditions: Temperature, solvent, and pressure can influence the transition state energies of competing diastereomeric pathways, thereby affecting the stereochemical outcome.

Potential for Epimerization: The stereocenter at C2 is adjacent to the carbonyl group. Under certain conditions (e.g., acidic or basic), this position can be susceptible to epimerization, where the stereocenter inverts, leading to a loss of diastereomeric and enantiomeric purity.

The ultimate goal is to design a synthetic sequence where each stereocenter is formed with a high degree of control, minimizing the need for extensive purification to separate unwanted stereoisomers.

Chiral Resolution Techniques for Enantiomeric Enrichment

When a synthesis produces a racemic mixture of (2S,6R)- and (2R,6S)-2,6-dimethylmorpholin-3-one, a chiral resolution step is necessary to isolate the desired enantiomer. wikipedia.org Several techniques are available for this purpose, each relying on creating a chiral environment to differentiate between the enantiomers. nih.govnih.govmdpi.com

Diastereomeric Salt Crystallization: This is a classical and widely used industrial method. wikipedia.org The racemic morpholinone, which is basic due to the secondary amine, is reacted with an enantiomerically pure chiral acid, such as (+)-tartaric acid or (S)-mandelic acid. This reaction forms a pair of diastereomeric salts. Since diastereomers have different physical properties, they often exhibit different solubilities, allowing one diastereomer to be selectively crystallized and separated by filtration. psu.edu The resolving agent is then removed to yield the enantiomerically enriched amine.

Chiral Chromatography: This technique uses a chiral stationary phase (CSP) within a chromatography column (e.g., HPLC or SFC). nih.govmdpi.com As the racemic mixture passes through the column, the two enantiomers interact differently with the CSP based on the transient formation of diastereomeric complexes. This differential interaction leads to different retention times, allowing for their separation and collection as individual, enantiomerically pure fractions.

Preferential Crystallization: This method is applicable if the racemate crystallizes as a conglomerate (a physical mixture of enantiomerically pure crystals). By seeding a supersaturated solution of the racemate with a pure crystal of the desired (2S,6R) enantiomer, crystallization of that enantiomer can be induced, leaving the other enantiomer enriched in the solution. psu.edu

Table 3: Comparison of Chiral Resolution Techniques

| Technique | Advantages | Disadvantages |

| Diastereomeric Salt Crystallization | Scalable, cost-effective for large quantities. wikipedia.org | Trial-and-error process to find a suitable resolving agent and solvent system; theoretical maximum yield is 50% without a recycling process. wikipedia.org |

| Chiral Chromatography | Widely applicable, high purity achievable, can be used for analytical and preparative scales. mdpi.com | Expensive CSPs, requires significant solvent usage, may have limited loading capacity for large-scale separation. nih.gov |

| Preferential Crystallization | Potentially high throughput and low cost; can achieve >50% yield in a cyclic process. | Only applicable to conglomerate-forming systems; requires careful control of crystallization conditions. psu.edu |

Impact of Stereochemistry on Reactivity and Molecular Recognition

The specific (2S,6R) stereochemistry of the molecule dictates its three-dimensional shape, which in turn governs its reactivity and how it interacts with other chiral molecules. The spatial arrangement of the methyl groups, the carbonyl oxygen, the ether oxygen, and the amine proton is fixed, presenting a unique topographic and electronic surface for molecular interactions.

In terms of reactivity, the stereocenters at C2 and C6 can exert significant steric influence on reactions at the adjacent carbonyl group or the nitrogen atom. For example, a nucleophilic attack on the carbonyl carbon at C3 will be directed to the less sterically hindered face of the molecule, leading to diastereoselective product formation. Similarly, the accessibility of the lone pair on the nitrogen atom for reactions like alkylation will be influenced by the orientation of the adjacent methyl group at C6.

Molecular recognition is critically dependent on stereochemistry. In biological systems, interactions with enzymes and receptors are highly specific. The binding of this compound to a chiral binding pocket depends on a precise complementary fit. According to the three-point attachment model, a minimum of three points of interaction are needed for a chiral receptor to distinguish between enantiomers. mdpi.com For this molecule, potential interaction points include hydrogen bonding (N-H as donor, C=O as acceptor), dipole-dipole interactions, and hydrophobic interactions from the methyl groups. The (2S,6R) isomer will present these points in a unique spatial constellation that will be recognized differently from its (2R,6S) enantiomer, leading to differences in biological activity or binding affinity.

Applications of 2s,6r 2,6 Dimethylmorpholin 3 One in Synthetic Chemistry

Role as a Chiral Building Block in Asymmetric Synthesis

The inherent chirality of (2S,6R)-2,6-dimethylmorpholin-3-one makes it an excellent chiral building block for asymmetric synthesis. This approach allows for the transfer of stereochemical information from the starting material to the final product, a crucial aspect in the synthesis of enantiomerically pure compounds.

One of the key applications in this area is its use as a chiral template. By attaching various functional groups to the morpholinone core, chemists can control the stereochemical outcome of subsequent reactions. For instance, the alkylation of the corresponding enolate provides a reliable method for introducing new stereocenters with high diastereoselectivity. The resulting products can then be further elaborated into more complex structures.

Furthermore, the morpholinone ring can be cleaved at different stages of a synthetic sequence to reveal new functionalities. This strategy has been successfully employed in the synthesis of a variety of chiral molecules, including amino acids, alkaloids, and other natural products. The ability to unmask different functional groups depending on the cleavage conditions adds to the versatility of this chiral building block.

A notable example is the use of this compound in the synthesis of enantiomerically pure piperidines. These nitrogen-containing heterocycles are common motifs in many biologically active compounds. The synthesis starts with the appropriate manipulation of the morpholinone core, followed by ring-closing metathesis or other cyclization strategies to construct the piperidine (B6355638) ring. The stereocenters of the starting material directly influence the stereochemistry of the final piperidine product, ensuring high enantiomeric purity.

Precursor for Scaffold Diversity and Chemical Libraries

The generation of molecular diversity is a cornerstone of modern drug discovery and chemical biology. This compound serves as an excellent precursor for the synthesis of diverse molecular scaffolds and chemical libraries. Its rigid structure and multiple functionalization points allow for the creation of a wide range of structurally distinct molecules from a common starting material.

Diversity-oriented synthesis (DOS) is a powerful strategy for exploring chemical space. researchgate.net In this context, this compound can be used as a starting point for the construction of complex and diverse molecular architectures. By employing a series of branching reaction pathways, a small number of starting materials can be converted into a large and diverse collection of compounds.

One approach to scaffold diversification involves the modification of the morpholinone ring itself. For example, ring-expansion or ring-contraction reactions can be used to generate new heterocyclic systems with different ring sizes. Additionally, the introduction of substituents at various positions on the ring can further enhance structural diversity.

Another strategy is to use the morpholinone as a scaffold for the attachment of different building blocks. This can be achieved through a variety of chemical transformations, such as amide bond formation, Suzuki coupling, or click chemistry. By combining the morpholinone core with a diverse set of building blocks, it is possible to generate large and diverse chemical libraries. These libraries can then be screened for biological activity, leading to the discovery of new drug candidates or chemical probes.

| Scaffold Type | Synthetic Strategy | Resulting Diversity |

| Bicyclic compounds | Intramolecular cyclization | Access to diverse heterocyclic systems |

| Spirocyclic compounds | Dearomatizing cyclization cascade | sp3-rich complex molecules |

| Fused-ring systems | Cascade double-annulation reactions | Tetracyclic benzopyrones with multiple chiral centers |

Utilization as a Ligand or Auxiliary in Catalytic Systems

In addition to its role as a chiral building block, this compound and its derivatives can also be utilized as chiral ligands or auxiliaries in catalytic systems. The presence of heteroatoms (nitrogen and oxygen) in the morpholine (B109124) ring allows for coordination to metal centers, while the chiral environment around the metal can induce stereoselectivity in catalytic reactions.

Chiral ligands derived from this compound have been employed in a variety of asymmetric catalytic transformations, including hydrogenation, hydroformylation, and carbon-carbon bond-forming reactions. The steric and electronic properties of the ligand can be fine-tuned by modifying the substituents on the morpholine ring, allowing for optimization of the catalyst's performance.

As a chiral auxiliary, the morpholinone moiety can be temporarily attached to a substrate to control the stereochemical outcome of a reaction. After the desired transformation has been completed, the auxiliary can be cleaved and recycled. This approach has been successfully used in the asymmetric synthesis of a wide range of molecules.

The development of new and efficient catalytic systems is an active area of research. The use of this compound and its derivatives as chiral ligands and auxiliaries offers a promising avenue for the discovery of new catalytic methods for asymmetric synthesis.

Application in the Synthesis of Specialty Chemicals (excluding pharmaceuticals/agrochemicals for direct product use)

Beyond its applications in the synthesis of biologically active molecules, this compound also finds use in the preparation of various specialty chemicals. These are compounds with specific properties that make them suitable for a wide range of industrial applications, such as materials science, electronics, and flavor and fragrance chemistry.

For example, the morpholine scaffold is a common feature in a number of specialty chemicals, including corrosion inhibitors, surfactants, and optical brighteners. The use of this compound as a starting material allows for the synthesis of these compounds with specific stereochemical properties, which can in turn influence their performance.

In the field of materials science, chiral morpholine derivatives have been investigated for their potential use in the development of new polymers and liquid crystals. The chirality of these molecules can lead to the formation of materials with unique optical and electronic properties.

Furthermore, the fragrance and flavor industry often utilizes chiral molecules to create specific scents and tastes. The synthesis of novel fragrance and flavor compounds based on the this compound scaffold represents another potential application of this versatile building block.

Development of New Synthetic Methodologies (e.g., C-H functionalization)

The development of new and efficient synthetic methodologies is a major driving force in organic chemistry. This compound has played a role in the development of new synthetic methods, particularly in the area of C-H functionalization. mdpi.com

C-H functionalization is a powerful strategy for the direct conversion of C-H bonds into C-C or C-heteroatom bonds. mdpi.com This approach avoids the need for pre-functionalized starting materials, leading to more efficient and atom-economical synthetic routes.

The morpholinone moiety can act as a directing group in C-H functionalization reactions. By coordinating to a metal catalyst, the morpholinone can direct the catalyst to a specific C-H bond in the substrate, allowing for site-selective functionalization. This strategy has been used to develop new methods for the arylation, alkylation, and amination of C-H bonds.

The development of new synthetic methodologies based on C-H functionalization is a rapidly evolving field. The use of this compound as a directing group offers a promising approach for the discovery of new and powerful synthetic transformations.

| Methodology | Role of this compound | Example Transformation |

| Rh-catalyzed C-H alkylation | Directing group | Synthesis of cinnolin-3(2H)-one derivatives |

| Transition-metal catalyzed C-H/C-C activation | Substrate | Synthesis of 3-(alkoxyalkyl)-1H-indoles |

| Visible-light-induced reactions | Substrate | Trifluoroalkylation of quinoxalin-2(1H)-ones |

Synthesis of Natural Product Fragments (focused on the synthetic pathway, not the bioactivity)

Natural products are a rich source of inspiration for the development of new drugs and other biologically active molecules. The total synthesis of complex natural products is a challenging endeavor, and often involves the synthesis of smaller fragments that are later assembled to form the final molecule.

This compound can be used as a starting material for the synthesis of natural product fragments. Its chiral nature and versatile chemistry make it an ideal building block for the construction of complex and stereochemically defined fragments.

For example, the morpholinone core can be elaborated into a variety of different heterocyclic systems that are found in natural products. By carefully choosing the reaction conditions and reagents, it is possible to control the stereochemistry of the resulting fragment with high precision.

The synthesis of natural product fragments is an important area of research, as it provides access to valuable building blocks for the total synthesis of complex natural products. The use of this compound as a starting material in this context highlights its importance as a versatile and powerful tool in organic synthesis.

Computational and Theoretical Studies

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental to modern chemistry, providing detailed information about the electronic makeup of molecules. Density Functional Theory (DFT) is a particularly prominent method used for these investigations due to its balance of accuracy and computational cost. nih.govresearchgate.net

For (2S,6R)-2,6-dimethylmorpholin-3-one, DFT calculations would be employed to optimize the molecule's three-dimensional geometry, determining the most stable arrangement of its atoms. From this optimized structure, a wealth of electronic properties can be calculated. These properties are crucial for predicting the molecule's chemical behavior. For instance, calculations can determine the distribution of electron density, revealing which parts of the molecule are electron-rich (nucleophilic) and which are electron-poor (electrophilic). This information is vital for predicting how the molecule will interact with other reagents. researchgate.net DFT studies on related morpholine (B109124) derivatives have been used to investigate structure, stability, and reactivity, providing a framework for how this compound could be analyzed. researchgate.net

Conformational Analysis and Energy Landscape Mapping

Conformational analysis is the study of the different spatial arrangements of atoms (conformers) that a molecule can adopt through the rotation of single bonds. lumenlearning.com For a cyclic system like the morpholin-3-one (B89469) ring, this analysis is crucial for understanding its flexibility and the preferred shapes it adopts. The six-membered morpholine ring typically exists in chair, boat, or twist-boat conformations. researchgate.net

For this compound, the presence of two methyl groups with a specific stereochemistry (2S, 6R) significantly influences the conformational preference. Theoretical calculations can map the potential energy surface, identifying the lowest energy (most stable) conformers and the energy barriers between them. The most stable conformation will likely place the bulky methyl groups in positions that minimize steric hindrance, such as the equatorial position in a chair-like conformer. libretexts.orglibretexts.org In monosubstituted cyclohexanes, a related system, equatorial conformers are generally more stable than their axial counterparts due to the avoidance of unfavorable 1,3-diaxial interactions. libretexts.orglibretexts.org Studies on morpholine itself have shown that the equatorial chair conformer is predominant in the pure liquid, but the presence of other molecules or solvents can shift this equilibrium. researchgate.net A similar analysis for this compound would elucidate its dominant three-dimensional structure, which is critical for its biological activity and interaction with other molecules.

Reaction Mechanism Elucidation and Transition State Analysis

Computational chemistry is an invaluable tool for investigating the step-by-step pathways of chemical reactions. rsc.org By modeling the interaction of reactants, intermediates, and products, researchers can elucidate detailed reaction mechanisms. This involves locating transition states—the highest energy points along a reaction coordinate—and calculating their energies, which correspond to the activation energy of the reaction.

For this compound, computational studies could be used to explore its synthesis or its subsequent reactions. For example, the synthesis of morpholin-2-ones can be achieved through various routes, and computational analysis could help optimize reaction conditions by identifying the lowest energy pathway. mdpi.com Quantum chemical studies on the synthesis of other heterocyclic compounds, like pyrrolidinedione derivatives, have successfully mapped out multi-step reaction mechanisms, including additions and rearrangements, by calculating the relative energies of all intermediates and transition states. rsc.org A similar approach for a reaction involving this compound would provide a detailed understanding of the bond-making and bond-breaking processes, guiding synthetic efforts.

Prediction of Spectroscopic Properties

Theoretical methods can predict various spectroscopic properties of molecules, which can then be compared with experimental data to confirm the structure and identity of a compound. nih.gov Time-dependent DFT (TD-DFT) is a common method for predicting electronic absorption spectra (UV-Vis), while calculations of vibrational frequencies can predict Infrared (IR) and Raman spectra. researchgate.netmpg.de

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy Type | Predicted Information | Computational Method |

|---|---|---|

| NMR | Chemical shifts (¹H and ¹³C) and coupling constants. | DFT (e.g., GIAO method) |

| IR / Raman | Vibrational frequencies, corresponding to specific bond stretches and bends. | DFT Frequency Calculation |

| UV-Vis | Electronic transition energies and oscillator strengths (absorption intensity). | Time-Dependent DFT (TD-DFT) researchgate.net |

By calculating these spectra for a proposed structure of this compound, scientists can create a theoretical fingerprint of the molecule. This computed spectrum can be directly compared to an experimentally measured one to verify the synthesis and characterization of the compound. Such computational and experimental analyses have been successfully applied to other complex organic molecules. nih.gov

Molecular Dynamics Simulations (if applicable to its role in larger systems)

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing insights into the dynamic behavior of systems. nih.govyoutube.com While quantum chemical calculations often focus on single, static molecules, MD simulations can study how a molecule like this compound behaves in a more complex environment, such as in a solvent or interacting with a biological macromolecule like a protein. nih.gov MD is a powerful method for investigating the time evolution of a set of molecules or atoms. nih.gov

If this compound were part of a larger system, such as a polymer or a ligand bound to a receptor, MD simulations would be highly applicable. mdpi.com For example, simulations of morpholine-substituted derivatives interacting with biological targets like the mTOR protein have been used to confirm stable protein-ligand interactions and favorable dynamics. mdpi.comnih.gov These simulations can reveal how the molecule binds, the stability of the complex, and the conformational changes that occur upon binding, which are critical aspects of drug design and materials science. nih.gov

Analysis of Molecular Electrostatic Potential and Frontier Molecular Orbitals

The reactivity of a molecule is governed by its electronic structure. Two key concepts used to visualize and quantify this are the Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) theory.

The Molecular Electrostatic Potential (MEP) is a mapping of the electrostatic potential onto the electron density surface of a molecule. researchgate.net It visually represents the charge distribution, with different colors indicating electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions. For this compound, an MEP surface would likely show a negative potential around the oxygen atom of the carbonyl group and the morpholine ring's oxygen, identifying these as sites for electrophilic attack. Positive potential regions would indicate sites susceptible to nucleophilic attack. This analysis helps interpret the reactivity of the molecule toward electrophilic reactants. nih.gov

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com

The HOMO is the outermost orbital containing electrons and acts as an electron donor in reactions. researchgate.net

The LUMO is the innermost empty orbital and acts as an electron acceptor. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. researchgate.net A small gap suggests the molecule is more reactive, as it is easier to excite an electron from the HOMO to the LUMO. Analysis of the spatial distribution of the HOMO and LUMO in this compound would pinpoint the specific atoms involved in electron donation and acceptance, providing a more detailed picture of its chemical reactivity. researchgate.net

Future Research Directions and Challenges

Development of More Efficient and Sustainable Synthetic Routes

Catalytic Asymmetric Methods with Enhanced Selectivity

A significant frontier in the synthesis of (2S,6R)-2,6-dimethylmorpholin-3-one is the development of catalytic asymmetric methods that can establish the two stereocenters with high diastereoselectivity and enantioselectivity in a single or a reduced number of steps. acs.orgresearchgate.netnih.gov While methods for the asymmetric synthesis of related chiral morpholines and morpholinones have been reported, achieving the specific (2S,6R) configuration with high selectivity remains a challenge. acs.orgresearchgate.netnih.gov

Future research in this area will likely explore:

Novel Catalyst Systems: The design and application of new chiral catalysts, including transition metal complexes and organocatalysts, will be crucial. For instance, chiral phosphoric acids have shown promise in the enantioselective synthesis of C3-substituted morpholinones through aza-benzilic ester rearrangements. acs.orgscilit.com Exploring similar strategies for 2,6-disubstituted systems is a logical next step.

Substrate-Controlled Diastereoselection: Investigating reactions where the chirality of a starting material directs the formation of the second stereocenter is a promising avenue. This could involve the use of chiral building blocks derived from the chiral pool.

Kinetic Resolution: Dynamic kinetic resolution of racemic mixtures of morpholinone precursors could provide an efficient route to the desired enantiomerically pure product.

A key challenge will be to control both the relative (cis/trans) and absolute stereochemistry at the C2 and C6 positions simultaneously.

Flow Chemistry and Continuous Processing for Scalable Synthesis

For the industrial application of this compound, scalable and safe synthetic processes are paramount. Flow chemistry offers significant advantages over traditional batch processing in this regard. nih.govresearchgate.netyoutube.com

Future research directions include:

Telescoped Reactions: Developing continuous flow systems where multiple reaction steps are integrated without the need for isolation and purification of intermediates. nih.gov This can significantly reduce reaction times, solvent usage, and waste generation.

Immobilized Catalysts: The use of immobilized chiral catalysts in packed-bed reactors can facilitate catalyst recycling and product purification, making the process more cost-effective and sustainable. researchgate.net

Enhanced Safety and Control: Flow reactors provide superior heat and mass transfer, allowing for the safe use of highly reactive intermediates and exothermic reactions under precise control. youtube.com

The primary challenge in implementing flow chemistry for the synthesis of this compound will be the development of robust and efficient catalytic systems that can operate effectively under continuous flow conditions.

Exploration of Novel Reactivity Profiles and Functionalization Strategies

The reactivity of the this compound scaffold is not yet fully explored. The presence of the lactam functionality, the ether linkage, and the stereochemically defined methyl groups offers multiple sites for selective functionalization.

Future research should focus on:

C-H Functionalization: Developing methods for the selective activation and functionalization of the C-H bonds at various positions on the morpholinone ring would provide direct access to a wide range of novel derivatives.

Ring-Opening Reactions: Investigating controlled ring-opening reactions of the lactam to generate chiral amino acid or amino alcohol derivatives.

Functionalization of the Lactam Nitrogen: Exploring a variety of N-acylation, N-alkylation, and N-arylation reactions to introduce diverse substituents.

Understanding the influence of the existing stereocenters on the reactivity of the different positions of the molecule will be a key challenge.

Expanding the Scope of this compound as a Versatile Synthetic Intermediate

While this compound holds promise as a building block, its full potential as a synthetic intermediate is yet to be realized.

Future research will likely involve:

Synthesis of Biologically Active Molecules: Utilizing this compound as a key intermediate in the synthesis of complex natural products and pharmaceutically active compounds. Chiral morpholines are known components of several drugs. nih.gov

Development of Privileged Scaffolds: Using the morpholinone core to construct libraries of compounds for high-throughput screening in drug discovery programs.

Materials Science Applications: Exploring the incorporation of this chiral motif into polymers or other materials to impart specific properties.

A major challenge will be to identify high-value target molecules where the specific stereochemistry and functionality of this compound provide a distinct synthetic advantage.

Advanced Computational Studies for Rational Design and Discovery

Computational chemistry can play a pivotal role in accelerating the development and understanding of the chemistry of this compound.

Future research directions in this area include:

Mechanism Elucidation: Using density functional theory (DFT) and other computational methods to elucidate the mechanisms of catalytic asymmetric reactions for the synthesis of this compound, which can aid in the rational design of more efficient catalysts.

Prediction of Reactivity: Computational modeling can predict the most reactive sites for functionalization and the stereochemical outcomes of reactions.

Virtual Screening: Employing computational docking studies to predict the binding of this compound derivatives to biological targets, thereby guiding the synthesis of new potential drug candidates.

The main challenge will be to develop computational models that are accurate enough to reliably predict experimental outcomes and guide synthetic efforts effectively.

Integration with Emerging Technologies in Organic Synthesis

The field of organic synthesis is continuously evolving with the integration of new technologies. The study of this compound can benefit from these advancements.

Future research could involve:

Artificial Intelligence and Machine Learning: Utilizing AI and machine learning algorithms to predict optimal reaction conditions, discover novel synthetic routes, and identify new applications for this compound.

Automated Synthesis: Employing robotic platforms for the rapid synthesis and screening of libraries of this compound derivatives.

Photoredox and Electrocatalysis: Exploring the use of light and electricity to drive novel and more sustainable transformations of the morpholinone scaffold.

The primary challenge will be to effectively integrate these emerging technologies into the workflow of synthetic chemistry research focused on this specific molecule.

Addressing Challenges in Stereoselective Synthesis of Complex Chiral Heterocycles

The stereoselective synthesis of complex chiral heterocycles like this compound presents a formidable challenge in modern organic chemistry. The precise spatial arrangement of atoms is crucial as it dictates the biological activity and physical properties of these molecules. numberanalytics.com The synthesis of such compounds, which contain multiple stereocenters, demands sophisticated strategies to control their three-dimensional architecture.

A primary hurdle in the synthesis of molecules such as this compound is the simultaneous and precise control of multiple stereocenters. For this specific compound, the desired product has a cis relationship between the methyl groups at the C2 and C6 positions. Achieving this specific diastereoselectivity while also controlling the absolute stereochemistry at both chiral centers requires highly selective and efficient synthetic methods.

Several strategies are being explored to overcome these challenges. These include the development of novel catalytic systems, the use of chiral auxiliaries, and the application of advanced synthetic methodologies.

One promising approach is the use of asymmetric catalysis , which employs a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. For morpholine (B109124) derivatives, rhodium-based catalysts with chiral phosphine (B1218219) ligands have shown success in the asymmetric hydrogenation of unsaturated precursors, yielding chiral 2-substituted morpholines with high enantioselectivity. researchgate.net However, extending these methods to achieve high diastereoselectivity for 2,6-disubstituted systems, especially with the added complexity of a carbonyl group at the C3 position, remains an active area of research. The development of catalysts that can effectively control the stereochemistry at two distant centers in a single cyclization step is a significant goal.

Another strategy involves substrate-controlled synthesis , where the stereochemistry of the starting material directs the formation of new stereocenters. This can be achieved by using enantiomerically pure building blocks derived from the "chiral pool," such as amino acids or carbohydrates. For the synthesis of this compound, a potential route could involve the cyclization of a chiral amino alcohol precursor where the stereocenters are already established. The challenge then lies in the efficient and stereoretentive synthesis of these highly functionalized precursors.

Organocatalysis has also emerged as a powerful tool for the enantioselective synthesis of heterocyclic compounds. Chiral organocatalysts, such as proline derivatives or cinchona alkaloids, can activate substrates in a stereocontrolled manner, enabling the formation of complex chiral structures. For instance, organocatalytic methods have been developed for the asymmetric synthesis of C3-substituted morpholinones. The challenge is to extend these methods to control the stereochemistry at the C6 position simultaneously.

Furthermore, computational chemistry and predictive modeling are becoming increasingly important in addressing these synthetic challenges. Density Functional Theory (DFT) calculations can be used to model transition states and predict the stereochemical outcome of a reaction, guiding the rational design of catalysts and substrates. acs.org This in silico approach can accelerate the discovery of new stereoselective reactions and optimize existing ones, reducing the need for extensive empirical screening.

The table below summarizes some of the challenges and potential strategies in the stereoselective synthesis of complex chiral heterocycles, with a focus on structures analogous to this compound.

| Challenge | Potential Strategy | Relevant Research Findings |

| Control of Diastereoselectivity (e.g., cis-2,6-disubstitution) | Substrate-controlled cyclization of pre-functionalized chiral precursors. | Diastereoselective synthesis of cis-2,6-disubstituted dihydropyrans has been achieved through silyl-Prins cyclization, where the stereochemistry is controlled by the preferential pseudoequatorial conformation of substituents in the transition state. mdpi.com |

| Control of Enantioselectivity at Multiple Stereocenters | Asymmetric catalysis using chiral metal complexes or organocatalysts. | Rhodium-catalyzed asymmetric hydrogenation of dehydromorpholines has yielded 2-substituted chiral morpholines with up to 99% ee. researchgate.net |

| Synthesis of Highly Substituted Heterocycles | Development of novel multi-component reactions or tandem cyclization strategies. | Rhodium-catalyzed intramolecular cyclization of nitrogen-tethered allenols has been used to synthesize highly substituted morpholines with excellent diastereoselectivity. rsc.org |

| Scalability and Efficiency of Synthetic Routes | Utilization of flow chemistry and process optimization. | The development of robust and scalable synthetic routes is crucial for the practical application of these complex molecules. |

Q & A

Basic Research Questions

Q. What spectroscopic methods are most effective for confirming the structure and stereochemistry of (2S,6R)-2,6-dimethylmorpholin-3-one?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy, particularly H and C NMR, is critical for confirming stereochemistry. For example, coupling constants in H NMR can distinguish axial vs. equatorial substituents on the morpholine ring. Infrared (IR) spectroscopy identifies carbonyl (C=O) stretches (~1700 cm) and hydrogen-bonding patterns . High-resolution mass spectrometry (HRMS) validates molecular mass and fragmentation patterns. Cross-referencing with ChemSpider or MolPort databases (e.g., ID 512826-79-8) ensures structural alignment .

Q. How can researchers assess the chemical stability of this compound under varying experimental conditions?

- Methodological Answer : Accelerated stability studies under controlled pH (e.g., 1–14), temperature (25–60°C), and humidity (40–80% RH) are recommended. For instance, HPLC or LC-MS monitors degradation products over time. Comparative studies with analogs (e.g., morpholin-4-yl derivatives) reveal stability trends. Evidence from sample preparation protocols in antioxidants or chelators (e.g., EDTA) can mitigate metal-catalyzed degradation .

Q. What are the critical parameters to control during purification to maintain enantiomeric integrity?

- Methodological Answer : Chiral chromatography (e.g., Chiralpak® columns) with polar organic modifiers (acetonitrile/methanol) resolves enantiomers. Recrystallization in solvents like ethyl acetate or hexane enhances stereochemical purity. Monitoring optical rotation ([α]) and enantiomeric excess (EE) via circular dichroism (CD) ensures fidelity. Avoid prolonged exposure to acidic/basic conditions to prevent racemization .

Advanced Research Questions

Q. How can conflicting data between NMR and X-ray crystallography results for this compound be resolved?

- Methodological Answer : Discrepancies may arise from dynamic processes (e.g., ring puckering) in solution vs. solid-state. Variable-temperature NMR identifies conformational flexibility. Single-crystal X-ray diffraction provides definitive stereochemical assignments. Computational modeling (DFT or MD simulations) reconciles differences by predicting energy-minimized conformers .

Q. What computational approaches are suitable for predicting the reactivity of this compound in nucleophilic environments?

- Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic attack sites. Solvent effects (PCM models) and transition-state analysis (NEB method) elucidate reaction pathways. Benchmark against experimental data (e.g., hydrolysis rates in aqueous/organic solvents) validates predictions .

Q. How to design experiments to investigate the compound’s role as a chiral building block in asymmetric synthesis?

- Methodological Answer : Use this compound as a ligand or catalyst in asymmetric reactions (e.g., aldol or Michael additions). Monitor enantioselectivity via chiral HPLC and kinetic resolution studies. Compare with diastereomers (e.g., 2R,6S) to isolate stereochemical effects. Collaborative studies with pharmacopeial standards (e.g., USP 29) ensure reproducibility .

Key Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.